

# The Fischer Indole Synthesis of 2-Phenylindole from Acetophenone Phenylhydrazone: A Technical Guide

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## Compound of Interest

Compound Name: *Acetophenone phenylhydrazone*

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The Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered by Emil Fischer in 1883, remains a pivotal reaction for the synthesis of the indole scaffold, a privileged structure in numerous pharmaceuticals and natural products.[\[1\]](#)[\[2\]](#) This guide provides an in-depth technical overview of the Fischer indole synthesis utilizing **acetophenone phenylhydrazone** as a precursor to yield 2-phenylindole, a significant building block in medicinal chemistry and materials science.[\[3\]](#)[\[4\]](#)[\[5\]](#)

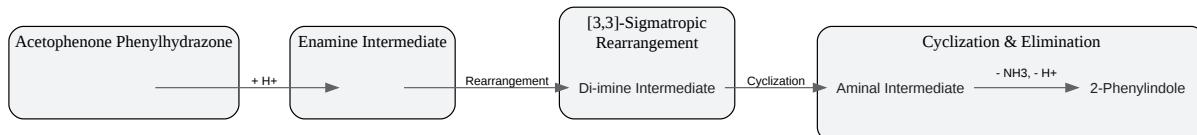
## Core Reaction and Mechanism

The synthesis commences with the acid-catalyzed condensation of phenylhydrazine and acetophenone to form **acetophenone phenylhydrazone**.[\[2\]](#) This intermediate is then subjected to acidic conditions, typically with catalysts such as zinc chloride, polyphosphoric acid, or Brønsted acids like hydrochloric or sulfuric acid, to induce an intramolecular cyclization and elimination of ammonia, ultimately affording the aromatic 2-phenylindole.[\[1\]](#)[\[3\]](#)[\[6\]](#)

The generally accepted mechanism for this transformation involves several key steps:

- Tautomerization: The initial phenylhydrazone undergoes tautomerization to its enamine isomer.[\[1\]](#)[\[2\]](#)[\[7\]](#)

- [7][7]-Sigmatropic Rearrangement: A protonated enamine intermediate undergoes a[7][7]-sigmatropic rearrangement, which is often the rate-determining step, to form a di-imine intermediate.[1][2][7]
- Rearomatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring aminal.[2]
- Elimination: Under acidic conditions, this aminal eliminates a molecule of ammonia to yield the final, energetically favorable aromatic indole product.[1][7]



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Caption: Reaction mechanism of the Fischer indole synthesis.

## Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of **acetophenone phenylhydrazone** and its subsequent conversion to 2-phenylindole, as reported in the literature.

Table 1: Synthesis of **Acetophenone Phenylhydrazone**

Reactants (Molar Ratio)	Solvent	Reaction Conditions	Yield (%)	Reference
Acetophenone (1 eq), Phenylhydrazine (1 eq)	Ethanol	Warmed on steam cone for 1 hour	87-91	[8]
Acetophenone (1 eq), Phenylhydrazine (1.5 eq)	Glacial Acetic Acid/Water	Not specified	Not specified	[9]
Acetophenone (1 eq), Phenylhydrazine (1 eq)	Ethanol, Acetic Acid (catalytic)	Heated on an oil bath (~80°C) for 45 min	Not specified	[10]

Table 2: Fischer Indole Synthesis of 2-Phenylindole

Precursor	Catalyst	Solvent	Reaction Conditions	Yield (%)	Reference
Acetophenone					
e	Zinc Chloride	None	170°C, 5 minutes	72-80	[8]
Phenylhydrazone	(anhydrous)				
Acetophenone					
e	Polyphosphoric Acid	None	Not specified	Not specified	[10]
Phenylhydrazone					
Acetophenone	Choline chloride.2Zn	None	95°C, 4 hours	91	[9]
e	Cl2 (ionic liquid)				
Phenylhydrazone					
Acetophenone	Phosphoric Acid, Sulfuric Acid	Not specified	Not specified	Not specified	[3]
e					
Phenylhydrazone					

Table 3: Spectroscopic Data for 2-Phenylindole

Technique	Key Signals	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 8.28 (s, 1H, NH), 7.63 (d, 2H), 7.42 (t, 2H), 7.31 (t, 1H), 7.19 (m, 2H), 7.12 (m, 1H), 6.82 (d, 1H)	[9][11]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 138.32, 137.26, 132.81, 129.71, 129.45, 128.14, 125.59, 122.79, 121.10, 120.71, 111.34, 100.43	[9]
Mass Spec. (EI+)	m/z 193 (M+), 165, 89	[9][12]

## Experimental Protocols

### Protocol 1: Synthesis of Acetophenone

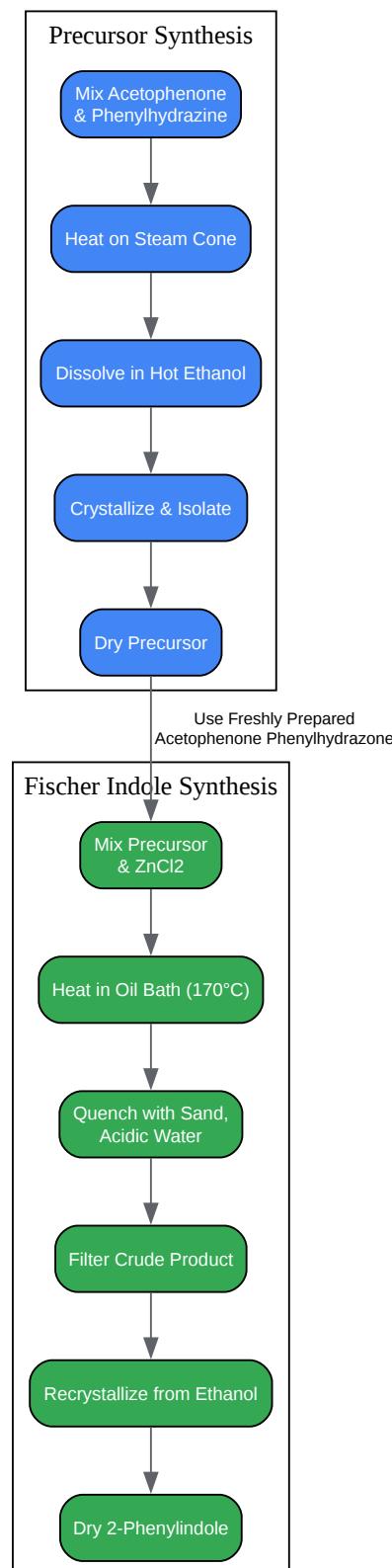
#### Phenylhydrazone[8]

- Reactant Mixture: In a suitable vessel, warm a mixture of 40 g (0.33 mole) of acetophenone and 36 g (0.33 mole) of phenylhydrazine on a steam cone for 1 hour.
- Crystallization: Dissolve the hot mixture in 80 ml of 95% ethanol. Induce crystallization by agitation.
- Isolation: Cool the mixture in an ice bath. Collect the product by filtration and wash with 25 ml of cold ethanol.
- Second Crop: Concentrate the combined filtrate and washings to obtain a second crop of the product.
- Drying: Dry the combined solids under reduced pressure over calcium chloride. The expected yield is 61–64 g (87–91%) of white product with a melting point of 105–106°C.

### Protocol 2: Synthesis of 2-Phenylindole[8]

- Reactant Mixture: In a tall 1-liter beaker, place an intimate mixture of 53 g (0.25 mole) of freshly prepared **acetophenone phenylhydrazone** and 250 g of powdered anhydrous zinc chloride.
- Reaction: Immerse the beaker in an oil bath at 170°C and stir the mixture vigorously. The mass will become liquid after 3–4 minutes, and the evolution of white fumes will begin.
- Work-up: Remove the beaker from the bath and stir for 5 minutes. To prevent solidification into a hard mass, thoroughly stir in 200 g of clean sand.
- Isolation: Digest the mixture overnight on a steam cone with 800 ml of water and 25 ml of concentrated hydrochloric acid to dissolve the zinc chloride.
- Purification: Filter the sand and crude 2-phenylindole. Boil the solids with 600 ml of 95% ethanol. Decolorize the hot mixture with Norit and filter.

- Crystallization: Cool the combined filtrates to room temperature to collect the first crop of 2-phenylindole. Wash with cold ethanol.
- Second Crop: Concentrate the filtrate and washings to a volume of 200 ml, filter, and cool to deposit a second crop. The total yield of 2-phenylindole is 35–39 g (72–80%) with a melting point of 188–189°C.



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Caption: Experimental workflow for 2-phenylindole synthesis.

## Modern and Greener Approaches

While the classical Fischer indole synthesis is robust, recent advancements have focused on developing milder and more environmentally friendly methods. These include the use of ionic liquids as recyclable catalysts and reaction media, which can lead to higher yields under lower temperatures.<sup>[9]</sup> Additionally, palladium-catalyzed one-pot syntheses from 2-haloanilines and phenylacetylene offer an alternative route to 2-phenylindoles under mild conditions.<sup>[6][13]</sup> For researchers in drug development, exploring these newer methodologies can offer advantages in terms of efficiency, cost-effectiveness, and sustainability.<sup>[14]</sup>

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